molecular formula C21H24N2O3S B12183274 5-tert-butyl-2-ethoxy-N-(quinolin-3-yl)benzene-1-sulfonamide

5-tert-butyl-2-ethoxy-N-(quinolin-3-yl)benzene-1-sulfonamide

Cat. No.: B12183274
M. Wt: 384.5 g/mol
InChI Key: QGFNJSJSFDSUFH-UHFFFAOYSA-N
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Description

5-tert-butyl-2-ethoxy-N-(quinolin-3-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of phenylquinolines. These are heterocyclic compounds containing a quinoline moiety substituted with a phenyl group

Preparation Methods

The synthesis of 5-tert-butyl-2-ethoxy-N-(quinolin-3-yl)benzene-1-sulfonamide can be achieved through several synthetic routes. One common method involves the use of hetaryl ureas and alcohols in a catalyst-free synthesis . This environmentally friendly technique allows for the high-yielding synthesis of a wide range of N-quinolin-2-yl substituted carbamates. The reaction proceeds through the intermediate formation of hetaryl isocyanates, which then react with alcohols to form the desired product.

Chemical Reactions Analysis

5-tert-butyl-2-ethoxy-N-(quinolin-3-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-tert-butyl-2-ethoxy-N-(quinolin-3-yl)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-tert-butyl-2-ethoxy-N-(quinolin-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar compounds to 5-tert-butyl-2-ethoxy-N-(quinolin-3-yl)benzene-1-sulfonamide include other phenylquinolines and quinoline derivatives. These compounds share the quinoline moiety but differ in their substituents, leading to variations in their chemical and biological properties. For example:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C21H24N2O3S

Molecular Weight

384.5 g/mol

IUPAC Name

5-tert-butyl-2-ethoxy-N-quinolin-3-ylbenzenesulfonamide

InChI

InChI=1S/C21H24N2O3S/c1-5-26-19-11-10-16(21(2,3)4)13-20(19)27(24,25)23-17-12-15-8-6-7-9-18(15)22-14-17/h6-14,23H,5H2,1-4H3

InChI Key

QGFNJSJSFDSUFH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2

Origin of Product

United States

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